![molecular formula C16H26N2O3S B4439672 N-(1-isopropyl-2-methylpropyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439672.png)
N-(1-isopropyl-2-methylpropyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the indole class. It was first identified in 2014 as a designer drug and has gained popularity in the recreational drug market due to its psychoactive effects. However, it has also shown potential in scientific research applications due to its high affinity for cannabinoid receptors.
Mécanisme D'action
MMB-2201 acts as a potent agonist of CB1 and CB2 receptors, which are G protein-coupled receptors located in the central and peripheral nervous systems. Upon binding to these receptors, MMB-2201 activates intracellular signaling pathways that result in various physiological effects, such as analgesia, appetite stimulation, and immune modulation.
Biochemical and Physiological Effects:
MMB-2201 has been shown to produce a range of biochemical and physiological effects, including:
- Analgesia: MMB-2201 has been shown to produce potent analgesic effects in animal models of chronic pain.
- Appetite stimulation: MMB-2201 has been found to increase food intake in animal studies, suggesting a potential role in the treatment of eating disorders.
- Immune modulation: MMB-2201 has been shown to modulate immune function in animal models, indicating a potential role in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MMB-2201 in lab experiments is its high affinity for cannabinoid receptors, which allows for precise targeting of these receptors in studies investigating their role in various physiological processes. However, one limitation is its potential for abuse and its status as a controlled substance in many countries, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research involving MMB-2201, including:
- Investigating its potential as a therapeutic agent for chronic pain, cancer, and other diseases.
- Exploring its effects on the endocannabinoid system and its potential for modulating this system in various disease states.
- Investigating its potential for use in the treatment of eating disorders and other conditions related to appetite regulation.
- Developing new synthetic cannabinoids based on the structure of MMB-2201 for use in scientific research.
Applications De Recherche Scientifique
MMB-2201 has shown potential in scientific research applications, particularly in the field of cannabinoid receptor research. It has a high affinity for both CB1 and CB2 receptors, which are involved in a variety of physiological processes such as pain sensation, appetite regulation, and immune function. MMB-2201 has been used in studies to investigate the role of these receptors in various diseases and conditions, including chronic pain, cancer, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3-(methanesulfonamido)-2-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-10(2)15(11(3)4)17-16(19)13-8-7-9-14(12(13)5)18-22(6,20)21/h7-11,15,18H,1-6H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRMZZKGGPWENO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC(C(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.